Cas no 2229499-71-0 (1-2-(1,3-thiazol-2-yl)propan-2-ylcyclopropan-1-amine)

1-2-(1,3-thiazol-2-yl)propan-2-ylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-2-(1,3-thiazol-2-yl)propan-2-ylcyclopropan-1-amine
- EN300-1806499
- 1-[2-(1,3-thiazol-2-yl)propan-2-yl]cyclopropan-1-amine
- 2229499-71-0
-
- Inchi: 1S/C9H14N2S/c1-8(2,9(10)3-4-9)7-11-5-6-12-7/h5-6H,3-4,10H2,1-2H3
- InChI Key: BVBWWIVIQOBMRH-UHFFFAOYSA-N
- SMILES: S1C=CN=C1C(C)(C)C1(CC1)N
Computed Properties
- Exact Mass: 182.08776963g/mol
- Monoisotopic Mass: 182.08776963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2Ų
- XLogP3: 1.6
1-2-(1,3-thiazol-2-yl)propan-2-ylcyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1806499-0.5g |
1-[2-(1,3-thiazol-2-yl)propan-2-yl]cyclopropan-1-amine |
2229499-71-0 | 0.5g |
$1495.0 | 2023-09-19 | ||
Enamine | EN300-1806499-2.5g |
1-[2-(1,3-thiazol-2-yl)propan-2-yl]cyclopropan-1-amine |
2229499-71-0 | 2.5g |
$3051.0 | 2023-09-19 | ||
Enamine | EN300-1806499-10.0g |
1-[2-(1,3-thiazol-2-yl)propan-2-yl]cyclopropan-1-amine |
2229499-71-0 | 10g |
$6697.0 | 2023-06-02 | ||
Enamine | EN300-1806499-0.25g |
1-[2-(1,3-thiazol-2-yl)propan-2-yl]cyclopropan-1-amine |
2229499-71-0 | 0.25g |
$1432.0 | 2023-09-19 | ||
Enamine | EN300-1806499-1g |
1-[2-(1,3-thiazol-2-yl)propan-2-yl]cyclopropan-1-amine |
2229499-71-0 | 1g |
$1557.0 | 2023-09-19 | ||
Enamine | EN300-1806499-0.1g |
1-[2-(1,3-thiazol-2-yl)propan-2-yl]cyclopropan-1-amine |
2229499-71-0 | 0.1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1806499-5.0g |
1-[2-(1,3-thiazol-2-yl)propan-2-yl]cyclopropan-1-amine |
2229499-71-0 | 5g |
$4517.0 | 2023-06-02 | ||
Enamine | EN300-1806499-1.0g |
1-[2-(1,3-thiazol-2-yl)propan-2-yl]cyclopropan-1-amine |
2229499-71-0 | 1g |
$1557.0 | 2023-06-02 | ||
Enamine | EN300-1806499-10g |
1-[2-(1,3-thiazol-2-yl)propan-2-yl]cyclopropan-1-amine |
2229499-71-0 | 10g |
$6697.0 | 2023-09-19 | ||
Enamine | EN300-1806499-0.05g |
1-[2-(1,3-thiazol-2-yl)propan-2-yl]cyclopropan-1-amine |
2229499-71-0 | 0.05g |
$1308.0 | 2023-09-19 |
1-2-(1,3-thiazol-2-yl)propan-2-ylcyclopropan-1-amine Related Literature
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Louis Porte RSC Adv., 2014,4, 64506-64513
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3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
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5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
Additional information on 1-2-(1,3-thiazol-2-yl)propan-2-ylcyclopropan-1-amine
Chemical Profile of 1-2-(1,3-thiazol-2-yl)propan-2-ylcyclopropan-1-amine (CAS No. 2229499-71-0)
1-2-(1,3-thiazol-2-yl)propan-2-ylcyclopropan-1-amine (CAS No. 2229499-71-0) is a structurally intriguing compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. The molecule features a cyclopropane ring conjugated with an amine group, linked to a propyl chain that further terminates with a 1,3-thiazole moiety. This unique structural arrangement imparts distinct electronic and steric properties, making it a promising candidate for various chemical and biological applications.
The 1,3-thiazole ring is a well-known heterocyclic scaffold that is widely prevalent in natural products and pharmacologically active molecules. Its presence in 1-2-(1,3-thiazol-2-yl)propan-2-ylcyclopropan-1-amine suggests potential bioactivity, particularly in modulating enzyme inhibition and receptor binding interactions. Recent studies have highlighted the therapeutic potential of thiazole derivatives in addressing neurological disorders, infectious diseases, and inflammation-related conditions. The cyclopropane moiety further enhances the compound's utility by introducing rigidity into the molecular framework, which can influence binding affinity and metabolic stability.
In the realm of drug discovery, the structural motif of 1-(2-(1,3-thiazol-2-yl)propyl)cyclopropanecarboxamide (a synonym for the CAS compound) has been explored for its ability to interact with biological targets such as kinases and proteases. The amine functionality at the cyclopropane ring provides a nucleophilic site for covalent bond formation or hydrogen bonding interactions, which are critical for drug-receptor specificity. Moreover, the propyl chain serves as a linker that can be tailored to optimize solubility and pharmacokinetic properties.
Recent advances in computational chemistry have enabled the virtual screening of large molecular libraries to identify novel bioactive scaffolds like 1-(2-(1,3-thiazol-2-yl)propyl)cyclopropanecarboxamide. Molecular docking studies have suggested its potential interaction with enzymes involved in cancer metabolism and signal transduction pathways. For instance, preliminary computational models indicate that this compound may disrupt the activity of tyrosine kinases, which are overexpressed in many solid tumors. Such findings align with ongoing research efforts to develop kinase inhibitors with improved selectivity and reduced toxicity.
The synthesis of 1-(2-(1,3-thiazol-2-yl)propyl)cyclopropanecarboxamide presents an interesting challenge due to the presence of multiple stereocenters and sensitive functional groups. Modern synthetic methodologies have facilitated efficient access to this compound through multi-step routes involving cyclopropanation reactions, thiazole ring formation, and amine functionalization. Transition metal-catalyzed reactions have played a pivotal role in constructing the cyclopropane core while maintaining high regioselectivity and yield. These advancements underscore the growing importance of innovative synthetic strategies in producing complex pharmaceutical intermediates.
Beyond its pharmaceutical applications, CAS No. 2229499-71-0 has shown promise in material science research due to its unique structural features. The combination of rigid aromatic rings (thiazole) with a flexible alkyl chain allows for tuning material properties such as melting point and solubility. Researchers are exploring its potential use as a building block for polymers or liquid crystals that exhibit enhanced thermal stability or mechanical strength. Such applications highlight the versatility of heterocyclic compounds like 1-(2-(1,3-thiazol-2-y l)propyl)cyclopropanecarboxamide across different scientific disciplines.
The biological evaluation of CAS No. 2229499-71-0 has been complemented by experimental studies aimed at elucidating its mechanism of action. In vitro assays have revealed modest inhibitory activity against certain bacterial strains, suggesting antimicrobial potential that warrants further investigation. Additionally, preliminary toxicity studies indicate that the compound exhibits low cytotoxicity at submicromolar concentrations when tested against human cell lines derived from non-cancerous tissues. These findings suggest that further optimization could yield derivatives with enhanced therapeutic index.
The future direction of research on CAS No. 2229499-71-0 lies in expanding its chemical space through structural modifications and exploring novel synthetic pathways. Functional group interconversions such as halogenation or alkylation could generate analogs with altered bioactivity profiles suitable for treating different diseases. Furthermore, biocatalytic approaches may offer sustainable routes to produce this compound on an industrial scale without compromising purity or yield.
In conclusion,1-(2-(1,3-thiazol -2 -y l )prop yl)cyc lopro panec arboxam ide (CAS No . 2229499 -71 -0) represents an intriguing molecule with multifaceted applications spanning drug discovery , materials science ,and synthetic chemistry . Its unique structural features , coupled with promising preliminary results , position it as a valuable scaffold for future investigations aimed at developing next-generation therapeutics or advanced materials . As research continues to uncover new possibilities , this compound is poised to make significant contributions to both academic inquiry and industrial innovation .
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